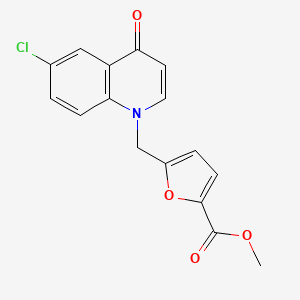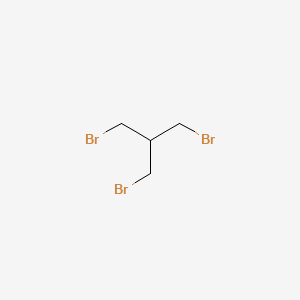
ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound features a chromene core substituted with amino groups and a chlorophenyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 4-chlorobenzaldehyde with malononitrile in the presence of a base such as piperidine to form 2-amino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile. This intermediate is then subjected to further reactions, including esterification with ethanol and catalytic hydrogenation to introduce the amino groups at the 2 and 7 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or nitric acid (HNO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amino groups.
Substitution: Formation of substituted chromene derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate involves its interaction with cellular targets. The compound can bind to DNA, interfering with replication and transcription processes, leading to cell cycle arrest and apoptosis. It may also inhibit key enzymes involved in cell signaling pathways, contributing to its anticancer effects.
Comparaison Avec Des Composés Similaires
Ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:
2-amino-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile: Similar structure but lacks the ester group, which may affect its solubility and biological activity.
4-(4-chlorophenyl)-2,7-diamino-4H-chromene-3-carboxamide: Contains an amide group instead of an ester, potentially altering its reactivity and interaction with biological targets.
The unique combination of amino groups, chlorophenyl substitution, and ester functionality in this compound makes it a versatile compound with distinct properties and applications.
Propriétés
Formule moléculaire |
C18H17ClN2O3 |
|---|---|
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C18H17ClN2O3/c1-2-23-18(22)16-15(10-3-5-11(19)6-4-10)13-8-7-12(20)9-14(13)24-17(16)21/h3-9,15H,2,20-21H2,1H3 |
Clé InChI |
WBPYVQZBIAHAGN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)C=CC(=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4H-1,2,4-Triazol-3-amine, 4-methyl-5-[(phenylmethyl)thio]-](/img/structure/B12115455.png)
![(3,5-Dimethylphenyl)[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B12115460.png)
![Benzenamine, 2-[(3-methylphenoxy)methyl]-](/img/structure/B12115461.png)
![6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one](/img/structure/B12115474.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B12115500.png)
![tert-butyl (1S,5S,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12115501.png)

![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(2,5-dimethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12115504.png)
![Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]-](/img/structure/B12115507.png)
![3-Chloro-4-isopropoxy-[1,2,5]thiadiazole](/img/structure/B12115517.png)
![3-Piperidinecarboxylic acid, 1-[2-[4-(trifluoromethoxy)phenoxy]acetyl]-](/img/structure/B12115535.png)

